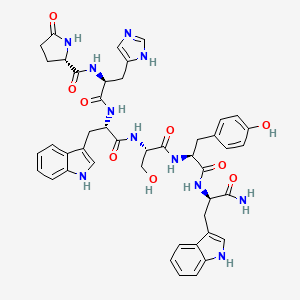
(D-Trp6)-LHRH (1-6) amide
Descripción general
Descripción
“(D-Trp6)-LHRH (1-6) amide” is also known as “Triptorelin 1-6 amide”. It has an empirical formula of C45H49N11O9 and a molecular weight of 887.94 . It is used in various laboratory procedures .
Molecular Structure Analysis
The molecular structure of “(D-Trp6)-LHRH (1-6) amide” is represented by the SMILES string:NC(=O)C@@HNC(=O)C@Hcc3)NC(=O)C@HNC(=O)C@HNC(=O)C@HNC(=O)[C@@H]7CCC(=O)N7 . The InChI key is MNAYBARAWXYOEK-NWUFEJSMSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of “(D-Trp6)-LHRH (1-6) amide” include a molecular weight of 887.94 , a molecular formula of C45H49N11O9 , and a density of 1.4±0.1 g/cm3 . The boiling point is 1570.0±65.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Catalytic Systems for Amide Formation
The significance of amides in biological and synthetic chemistry has led to the development of green catalytic systems for amide bond formation, emphasizing environmentally benign processes with high atom economy. State-of-the-art catalytic systems, particularly involving boric acid and boronic acid-based systems, have been reviewed, focusing on their application range in direct amide formation from carboxylic acids and amines, producing water as the only by-product (Ferdousi & Whiting, 2016).
Amide Functionalized Materials for Sorption and Catalysis
Amide-functionalized materials demonstrate selective sorption properties for gases like CO2, leveraging the polar amide groups for interactions. These materials, due to their high thermal and chemical stability, are investigated for their potential in catalysis and selective gas sorption, highlighting the importance of incorporating functional groups like amides in designing new materials with enhanced performance (Suresh et al., 2014).
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49N11O9/c46-40(60)34(16-25-19-48-31-7-3-1-5-29(25)31)52-42(62)35(15-24-9-11-28(58)12-10-24)53-45(65)38(22-57)56-43(63)36(17-26-20-49-32-8-4-2-6-30(26)32)54-44(64)37(18-27-21-47-23-50-27)55-41(61)33-13-14-39(59)51-33/h1-12,19-21,23,33-38,48-49,57-58H,13-18,22H2,(H2,46,60)(H,47,50)(H,51,59)(H,52,62)(H,53,65)(H,54,64)(H,55,61)(H,56,63)/t33-,34+,35-,36-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAYBARAWXYOEK-NWUFEJSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49N11O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(D-Trp6)-LHRH (1-6) amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-](/img/structure/B1429829.png)
![4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1429833.png)



![6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1429838.png)

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B1429842.png)

